molecular formula C8H8N2O B1274900 2-Amino-4-methoxybenzonitrile CAS No. 38487-85-3

2-Amino-4-methoxybenzonitrile

Cat. No. B1274900
CAS RN: 38487-85-3
M. Wt: 148.16 g/mol
InChI Key: AUCDLHDDGNGDHD-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzonitrile is a chemical compound that is part of the aminobenzonitrile family. It contains an amino group and a methoxy group attached to a benzene ring, which also carries a nitrile group. This structure makes it a versatile intermediate for various chemical syntheses and applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-Amino-4-methoxybenzonitrile derivatives can be achieved through aminocyanation, which involves the direct addition of aryl cyanamides to arynes. This method allows for the incorporation of amino and cyano groups simultaneously, resulting in 1,2-bifunctional aminobenzonitriles, which are highly useful in synthetic chemistry . Additionally, the synthesis of related compounds in aqueous media has been reported, highlighting the environmental benefits of such methods .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxybenzonitrile and its derivatives can be characterized using various spectroscopic techniques. For instance, the structure of related compounds has been confirmed by X-ray analysis . The electronic structure can be analyzed by UV-Visible and NMR spectroscopies, and Density Functional Theory (DFT) studies can provide insights into the structural, thermodynamical, and vibrational characteristics of the compound .

Chemical Reactions Analysis

2-Amino-4-methoxybenzonitrile can undergo various chemical reactions due to the presence of reactive functional groups. For example, acetylation and formylation reactions can be performed to modify the compound, leading to the formation of different derivatives . Schiff base formation is another reaction that can be carried out with this compound, demonstrating its utility as a building block for constructing nitrogen heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-methoxybenzonitrile derivatives can be deduced from their molecular structure. The presence of amino and methoxy groups can influence the compound's reactivity, stability, and hardness. NBO analysis can reveal intramolecular electronic interactions and their stabilization energy, which are important for understanding the compound's behavior in chemical reactions . The kinetic and thermodynamic stability, as well as the chemical hardness of the molecule, can also be determined through quantum chemical studies .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of 2-Amino-4-quinazolinones : A novel route for synthesizing substituted 2-amino-4-quinazolinones, starting from 2,6-difluoro-4-methoxybenzonitrile, has been described. This process involves substitution, hydrolysis, and condensation steps, leading to a range of o-fluorobenzoic acid derivatives and ultimately, 2-amino-4-quinazolinone derivatives (Fray et al., 2006).

Corrosion Inhibition

  • Inhibiting Corrosion in Metals : 2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-Amino-4-methoxybenzonitrile, have been studied for their corrosion inhibition properties on metals like mild steel in acidic environments. These compounds show significant inhibition efficiency, which is supported by electrochemical and surface examinations (Verma et al., 2015).

Biological and Medicinal Applications

  • Biological Evaluation of Cr(III) Complexes : 2-Amino-4-methoxybenzonitrile serves as a starting material for synthesizing biologically active compounds. A study focused on synthesizing a Cr(III) complex containing 2-aminobenzonitrile and evaluating its antimicrobial and antioxidant activities. The complex showed moderate activity against bacteria, fungi, and larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).

Material Science

  • Organic Crystal Engineering : Piperazine-2,5-diones derived from 2-amino-7-cyano-4-methoxyindan-2-carboxylic acid, a compound related to 2-Amino-4-methoxybenzonitrile, have been studied for crystal engineering. These compounds exhibit interesting hydrogen bonding behaviors with solvents like DMSO, influencing their crystalline properties (Jagadish et al., 2003).

Chemical Synthesis Techniques

  • Advancements in Chemical Synthesis : The compound has been utilized in various chemical syntheses, such as in the preparation of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection. This indicates its role in fine-tuning synthetic procedures for nucleic acid analogs (Mishra & Misra, 1986).

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 2-Amino-4-methoxybenzonitrile are not well-documented in the literature. This compound is a derivative of benzonitrile, which is a common structure in many pharmaceuticals and bioactive compounds. Without specific studies, it’s challenging to identify the exact targets and their roles .

Mode of Action

The mode of action of 2-Amino-4-methoxybenzonitrile is also not well-documented. As a benzonitrile derivative, it may interact with its targets through various mechanisms such as hydrogen bonding, hydrophobic interactions, or ionic interactions. The presence of the amino and methoxy groups could potentially influence the compound’s reactivity and binding affinity .

Biochemical Pathways

Benzonitrile derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to be an inhibitor of Cytochrome P450 enzymes 1A2 and 3A4, which are involved in drug metabolism .

Result of Action

As a benzonitrile derivative, it may have a variety of potential effects depending on its specific targets .

Action Environment

The action of 2-Amino-4-methoxybenzonitrile can be influenced by various environmental factors. For instance, pH and temperature can affect the compound’s stability and reactivity. Furthermore, the presence of other compounds can influence its action, either through competitive inhibition or synergistic effects .

properties

IUPAC Name

2-amino-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCDLHDDGNGDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395538
Record name 2-amino-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxybenzonitrile

CAS RN

38487-85-3
Record name 2-amino-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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